1-(Chloromethoxy)-4-methyl-2-nitrobenzene 1-(Chloromethoxy)-4-methyl-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686123
InChI: InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

1-(Chloromethoxy)-4-methyl-2-nitrobenzene

CAS No.:

Cat. No.: VC17686123

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethoxy)-4-methyl-2-nitrobenzene -

Specification

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 1-(chloromethoxy)-4-methyl-2-nitrobenzene
Standard InChI InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3
Standard InChI Key NLHXFHVBRRTXMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-(Chloromethoxy)-4-methyl-2-nitrobenzene belongs to the class of nitroaromatic compounds, which are widely studied for their diverse chemical properties. The compound’s structure consists of a benzene ring with three distinct substituents (Figure 1):

  • A chloromethoxy group (-OCH2Cl) at position 1

  • A methyl group (-CH3) at position 4

  • A nitro group (-NO2) at position 2

The presence of these groups creates a polarizable aromatic system, with the nitro group directing further electrophilic substitution reactions to specific ring positions. The chloromethoxy group introduces both steric bulk and potential leaving-group reactivity, making the compound a candidate for nucleophilic displacement reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1508912-54-6
Molecular FormulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3
Molecular Weight201.45 g/mol
IUPAC Name1-(Chloromethoxy)-4-methyl-2-nitrobenzene

Synthesis and Manufacturing Pathways

The synthesis of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves multi-step reactions, typically starting from toluene derivatives. One plausible route, inferred from analogous nitroaromatic syntheses , proceeds as follows:

Nitration of 4-Methylphenol

4-Methylphenol undergoes nitration using a mixture of nitric and sulfuric acids, yielding 4-methyl-2-nitrophenol. The nitro group preferentially occupies the ortho position relative to the hydroxyl group due to directing effects.

Etherification with Chloromethyl Chloride

The hydroxyl group of 4-methyl-2-nitrophenol is converted to a chloromethoxy group via reaction with chloromethyl chloride (ClCH2Cl\text{ClCH}_2\text{Cl}) in the presence of a base such as potassium carbonate:

4-Methyl-2-nitrophenol+ClCH2ClK2CO31-(Chloromethoxy)-4-methyl-2-nitrobenzene+HCl\text{4-Methyl-2-nitrophenol} + \text{ClCH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(Chloromethoxy)-4-methyl-2-nitrobenzene} + \text{HCl}

This step replaces the hydroxyl proton with a chloromethoxy moiety, enhancing the compound’s stability and reactivity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C~70%
EtherificationClCH2Cl\text{ClCH}_2\text{Cl}, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C~50%

Applications and Industrial Relevance

1-(Chloromethoxy)-4-methyl-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex molecules:

Pharmaceutical Intermediates

The chloromethoxy group can undergo nucleophilic substitution with amines or thiols, enabling the production of bioactive molecules. For example, it may serve as a precursor to antitumor agents or antimicrobial compounds .

Agrochemical Development

Nitroaromatic compounds are key building blocks for herbicides and insecticides. The methyl group in this compound may enhance lipid solubility, improving penetration through plant or insect cuticles .

Hazard TypePrecautionary Measures
Skin IrritationWear nitrile gloves and lab coats
Inhalation RiskUse fume hoods
Environmental HazardAvoid release into waterways

Comparison to Structural Analogs

1-(Chloromethoxy)-4-methyl-2-nitrobenzene differs from related compounds in reactivity and applications:

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesApplications
1-(Chloromethyl)-4-methyl-2-nitrobenzeneChloromethyl (-CH2Cl) vs. chloromethoxy (-OCH2Cl)Polymer crosslinking
4-Chloro-3-nitrotolueneLacks oxygen atom in substituentDye synthesis
2-Nitrobenzyl chlorideBenzyl chloride vs. aryl etherPhotolabile protecting groups

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